2-Chloro-5-(trifluoromethyl)pyrimidine

Antitumor Pyrimidine Derivatives Non-Small Cell Lung Cancer

2-Chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4) is the specific regioisomer for kinase inhibitors (BTK, EGFR, PI3K) and NF-κB/AP-1 dual inhibitors. Its 2-chloro group provides unique, predictable SNAr reactivity for sequential derivatization. The 5-CF3 group offers distinct metabolic stability and lipophilicity (LogP ~2.15) unachievable with analogs. This exact substitution pattern is essential to replicate potent biological targets (IC50 50 nM). Avoid synthetic failure and off-target effects by specifying this precise building block.

Molecular Formula C5H2ClF3N2
Molecular Weight 182.53 g/mol
CAS No. 69034-12-4
Cat. No. B1367454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)pyrimidine
CAS69034-12-4
Molecular FormulaC5H2ClF3N2
Molecular Weight182.53 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)C(F)(F)F
InChIInChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H
InChIKeyTYCYTQLXAIDJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4): Core Specifications and Supply Baseline for Pharmaceutical and Agrochemical Intermediates


2-Chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4) is a halogenated trifluoromethylpyrimidine building block with the molecular formula C5H2ClF3N2 and a molecular weight of 182.53 g/mol [1]. This compound is a white crystalline solid with a melting point of 48–52°C and density of approximately 1.5 g/cm³ [2]. The molecule contains a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyrimidine ring, a substitution pattern that confers distinct reactivity profiles for nucleophilic aromatic substitution and cross-coupling chemistry [3]. Its primary role is as a key intermediate in the synthesis of pharmaceutical agents—particularly kinase inhibitors and transcription factor modulators—as well as agrochemical active ingredients [4].

Why 2-Chloro-5-(trifluoromethyl)pyrimidine Cannot Be Freely Substituted with Other Halogenated Pyrimidines in Synthesis Workflows


Halogenated pyrimidines with varying substitution patterns and halogen identities exhibit substantially different reactivity profiles, physicochemical properties, and downstream biological outcomes that preclude generic interchange in both synthetic and procurement contexts. The 2-chloro-5-CF3 substitution pattern creates a specific electron-deficient heterocycle where the chlorine leaving group at the 2-position demonstrates markedly different nucleophilic displacement rates compared to the 4-chloro regioisomer, while the 5-CF3 group provides metabolic stability and lipophilicity (XLogP3 ≈ 2.0) distinct from methyl or unsubstituted analogs . Critically, the biological activity of derivatives built from this scaffold—including dual NF-κB/AP-1 inhibitors with IC50 values of 50 nM—cannot be replicated by substituting with 2-bromo-5-(trifluoromethyl)pyrimidine or 2-chloro-4-(trifluoromethyl)pyrimidine due to divergent binding affinities and pharmacokinetic properties [1]. For procurement, specification of exact CAS 69034-12-4 ensures the correct regioisomer and halogen identity, preventing costly synthetic failures, off-target biological results, or regulatory compliance issues [2].

Quantitative Differentiation Evidence: 2-Chloro-5-(trifluoromethyl)pyrimidine vs. Closest Comparators


Antiproliferative Activity of 2-Chloro-5-(trifluoromethyl)pyrimidine-Derived Scaffold vs. 5-Fluorouracil in Non-Small Cell Lung Cancer Cells

A trifluoromethyl-substituted pyrimidine derivative synthesized from the 2-chloro-5-(trifluoromethyl)pyrimidine scaffold (compound 17v) demonstrated superior antiproliferative potency against the H1975 non-small cell lung cancer cell line compared to the clinical standard 5-fluorouracil (5-FU) [1]. This differentiation is directly attributable to the 5-CF3 pyrimidine core, as structurally related analogs lacking this substitution pattern showed reduced activity in the same assay panel .

Antitumor Pyrimidine Derivatives Non-Small Cell Lung Cancer NSCLC

Lipophilicity Differentiation: 2-Chloro-5-(trifluoromethyl)pyrimidine vs. Non-Fluorinated Pyrimidine Analogs

The 5-trifluoromethyl substitution confers substantially elevated lipophilicity compared to unsubstituted pyrimidine analogs, with consensus Log Po/w values of approximately 2.19 (XLogP3 = 2.05; iLOGP = 1.66) for 2-chloro-5-(trifluoromethyl)pyrimidine . This represents a significant increase over the unsubstituted 2-chloropyrimidine baseline (estimated LogP ≈ 0.4–0.8), translating to enhanced membrane permeability potential in drug design contexts [1].

Physicochemical Properties Lipophilicity Drug Design ADME

C5-Trifluoromethyl Substitution Effect on DNA Repair Efficiency vs. C5-Chloro, C5-Bromo, and C5-Iodo Analogs

In a comparative study of C5-substituent effects on O4-methyl adduct repair by O6-alkylguanine-DNA alkyltransferase (AGT), the 5-trifluoromethyl analog exhibited moderate repair efficiency by human AGT, whereas the 5-chloro analog showed efficient repair and the 5-bromo/5-iodo analogs displayed reduced repair [1]. This differential behavior has direct implications for the biological activity of nucleoside analogs built from the 2-chloro-5-(trifluoromethyl)pyrimidine scaffold versus those derived from 5-chloro or 5-bromo pyrimidines [2].

DNA Repair Alkyltransferase O4-Methyl Adduct Substituent Effects

2-Chloro vs. 4-Chloro Regioisomeric Differentiation: Nucleophilic Displacement Reactivity and Synthetic Utility

The 2-chloro substituent in 2-chloro-5-(trifluoromethyl)pyrimidine demonstrates distinct nucleophilic displacement reactivity compared to the 4-chloro regioisomer 4-chloro-5-(trifluoromethyl)pyrimidine [1]. In nucleophilic aromatic substitution (SNAr) reactions, the 2-position of pyrimidine is more electron-deficient than the 4-position due to the electronic influence of both ring nitrogens, leading to faster displacement kinetics at the 2-position . This regiochemical differentiation enables sequential functionalization strategies where the 2-chloro group can be selectively displaced while preserving other reactive sites for subsequent modifications [2].

Regioselectivity Nucleophilic Aromatic Substitution Pyrimidine Chemistry Synthetic Intermediates

Commercial Purity and Analytical Specification Differentiation: Vendor Batch-to-Batch Consistency

Commercial procurement of 2-chloro-5-(trifluoromethyl)pyrimidine requires verification of vendor-specific purity specifications that directly impact downstream synthetic yield and reproducibility. Reputable suppliers provide quantitative analytical data including HPLC purity (98% minimum), NMR purity (96% minimum), and water content (≤0.5% maximum) [1]. These specifications differentiate qualified vendors from lower-tier sources and enable direct comparison for procurement decisions .

Quality Control Analytical Specifications Procurement Purity

Evidence-Backed Application Scenarios for 2-Chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4)


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

Medicinal chemistry programs developing kinase inhibitors—particularly those targeting Bruton's tyrosine kinase (BTK), EGFR mutants, or PI3K pathways—should prioritize 2-chloro-5-(trifluoromethyl)pyrimidine as a core building block based on its consensus LogP of approximately 2.19 and XLogP3 of 2.05, which provide balanced lipophilicity for oral bioavailability while the 5-CF3 group confers metabolic stability . This scaffold has been validated in the synthesis of potent antitumor derivatives with IC50 values of 2.27 μM against H1975 NSCLC cells, demonstrating 4.1-fold improved potency over 5-fluorouracil [1].

NF-κB/AP-1 Dual Inhibitor Scaffold Synthesis for Immuno-Oncology and Inflammatory Disease Programs

The 2-chloro-5-(trifluoromethyl)pyrimidine core is the essential starting material for synthesizing SP100030-class NF-κB/AP-1 dual inhibitors, which demonstrate IC50 values of 50 nM for transcriptional inhibition . This scaffold cannot be replicated with 2-bromo-5-(trifluoromethyl)pyrimidine or 2-chloro-4-(trifluoromethyl)pyrimidine analogs due to divergent binding affinities and regiospecific requirements [1]. The moderate DNA repair efficiency of the 5-CF3 moiety relative to 5-Cl (efficient repair) provides a distinct biological profile advantageous for immuno-oncology applications [2].

Nucleoside Analog Synthesis for Antiviral and Anticancer Therapeutic Candidates

For research groups synthesizing nucleoside analogs with antiviral or anticancer activity, 2-chloro-5-(trifluoromethyl)pyrimidine provides a privileged scaffold due to the distinct DNA repair profile of the 5-CF3 moiety: moderate repair by human AGT contrasts with the efficient repair of 5-Cl analogs and poor repair of 5-Br/5-I analogs, enabling tailored biological activity tuning . The electron-withdrawing nature of the CF3 group also enhances the electrophilicity at the 2-position for efficient glycosylation chemistry while providing metabolic stability to the resulting nucleoside analogs [1].

Agrochemical Intermediate Synthesis Requiring Regioselective Functionalization

Agrochemical discovery programs developing fungicides, herbicides, or insecticides based on pyrimidine pharmacophores should select 2-chloro-5-(trifluoromethyl)pyrimidine over alternative regioisomers due to its predictable SNAr regioselectivity at the 2-position, which enables controlled sequential derivatization without protection/deprotection steps . The 5-CF3 group imparts favorable physicochemical properties including elevated lipophilicity (LogP ≈ 2.15) and metabolic stability, which are critical for field stability and target-site penetration in agrochemical applications [1].

Technical Documentation Hub

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